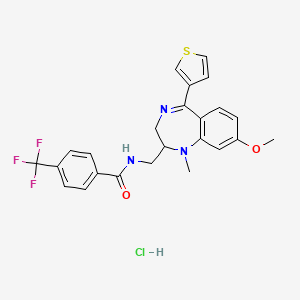
N-((2,3-Dihydro-8-Methoxy-1-Methyl-5-(3-Thienyl)-1H-1,4-Benzodiazepin-2-ylMethyl)-4-(Trifluoromethyl)-Benzamide Monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((2,3-Dihydro-8-Methoxy-1-Methyl-5-(3-Thienyl)-1H-1,4-Benzodiazepin-2-ylMethyl)-4-(Trifluoromethyl)-Benzamide Monohydrochloride is a useful research compound. Its molecular formula is C24H23ClF3N3O2S and its molecular weight is 510.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((2,3-Dihydro-8-Methoxy-1-Methyl-5-(3-Thienyl)-1H-1,4-Benzodiazepin-2-ylMethyl)-4-(Trifluoromethyl)-Benzamide Monohydrochloride, commonly referred to as compound 84671-54-5, is a complex benzodiazepine derivative with potential pharmacological applications. This article reviews its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a benzamide structure with a unique combination of thienyl and trifluoromethyl groups, contributing to its distinct biological activities. The molecular formula is C23H24ClN3O2S and it has a molecular weight of approximately 441.97 g/mol .
| Property | Value |
|---|---|
| CAS Number | 84671-54-5 |
| Molecular Formula | C23H24ClN3O2S |
| Molecular Weight | 441.97 g/mol |
| Density | N/A |
| Boiling Point | 629.1ºC at 760 mmHg |
| Flash Point | 334.3ºC |
The biological activity of this compound can be attributed to its interaction with the central nervous system (CNS). Benzodiazepines generally act as positive allosteric modulators of the GABA_A receptor, enhancing the inhibitory effects of GABA neurotransmission. This leads to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects .
Pharmacological Studies
Research indicates that this compound exhibits significant biological activities:
- Anxiolytic Effects : In preclinical studies using animal models, the compound demonstrated anxiety-reducing properties comparable to established anxiolytics.
- Sedative Properties : Behavioral assays indicated that this compound significantly reduced locomotor activity in rodents, suggesting potential sedative effects.
- Anticonvulsant Activity : The compound showed efficacy in preventing seizures in various seizure models, indicating its potential as an anticonvulsant agent.
Case Studies
A study conducted on the efficacy of various benzodiazepine derivatives found that compounds similar to this compound exhibited significant binding affinity for GABA_A receptors .
In another investigation focusing on the structural modifications of benzodiazepines, researchers noted that the introduction of trifluoromethyl groups enhanced the binding affinity and selectivity for specific GABA_A receptor subtypes .
Eigenschaften
CAS-Nummer |
84671-54-5 |
|---|---|
Molekularformel |
C24H23ClF3N3O2S |
Molekulargewicht |
510.0 g/mol |
IUPAC-Name |
N-[(8-methoxy-1-methyl-5-thiophen-3-yl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]-4-(trifluoromethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C24H22F3N3O2S.ClH/c1-30-18(13-29-23(31)15-3-5-17(6-4-15)24(25,26)27)12-28-22(16-9-10-33-14-16)20-8-7-19(32-2)11-21(20)30;/h3-11,14,18H,12-13H2,1-2H3,(H,29,31);1H |
InChI-Schlüssel |
RMGYTIQMSRTGEI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CN=C(C2=C1C=C(C=C2)OC)C3=CSC=C3)CNC(=O)C4=CC=C(C=C4)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















